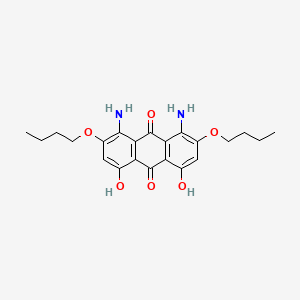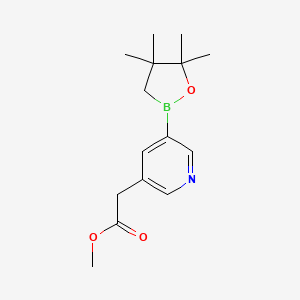![molecular formula C11H7N3O2 B15248663 Imidazo[1,2-a]quinoxaline-1-carboxylicacid](/img/structure/B15248663.png)
Imidazo[1,2-a]quinoxaline-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]quinoxaline-1-carboxylicacid typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution of halogen and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of related compounds suggests that similar methodologies could be adapted for large-scale production. The use of readily available and inexpensive reagents, along with efficient catalytic systems, would be crucial for industrial applications .
化学反応の分析
Types of Reactions
Imidazo[1,2-a]quinoxaline-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The presence of a methylsulfanyl group in position 4 makes it easy to oxidize to the corresponding sulfone.
Substitution: The sulfones can be transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine(III) dicyclohexanecarboxylate for cyclization and various bases for nucleophilic substitution .
Major Products
The major products formed from these reactions include various functionalized derivatives of imidazo[1,2-a]quinoxaline, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .
科学的研究の応用
Imidazo[1,2-a]quinoxaline-1-carboxylicacid has a wide range of scientific research applications:
作用機序
The mechanism of action of imidazo[1,2-a]quinoxaline-1-carboxylicacid involves disrupting hyphal differentiation, spore germination, and germ tube growth in fungi . In cancer cells, it acts by inhibiting various kinases and receptors, including adenosine and benzodiazepine receptors, as well as phosphodiesterases .
類似化合物との比較
Similar Compounds
Imidazo[1,5-a]quinoxaline: Shares a similar structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,2-a]pyrazine: Another related compound with similar biological activities.
Pyrazolo[1,5-a]quinoxaline: Known for its kinase inhibitory activity.
Uniqueness
Imidazo[1,2-a]quinoxaline-1-carboxylicacid is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound for further functionalization and application .
特性
分子式 |
C11H7N3O2 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC名 |
imidazo[1,2-a]quinoxaline-1-carboxylic acid |
InChI |
InChI=1S/C11H7N3O2/c15-11(16)9-5-13-10-6-12-7-3-1-2-4-8(7)14(9)10/h1-6H,(H,15,16) |
InChIキー |
ZWOMZRLGHQQFPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC3=NC=C(N23)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione](/img/structure/B15248580.png)
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
![3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one](/img/structure/B15248596.png)



![[1(2H),4'-Bipyridin]-2-one](/img/structure/B15248619.png)

![(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B15248626.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1-oxohexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B15248634.png)
![5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B15248644.png)

![(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15248657.png)
![1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B15248667.png)
